Einecs 301-914-5

Description

EINECS 301-914-5 corresponds to the chemical Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides, a perfluorinated quaternary ammonium salt. This compound belongs to a class of surfactants characterized by a cationic ammonium core and perfluoroalkenyl chains, which confer unique properties such as thermal stability, chemical resistance, and oil/water repellency . Its structure includes:

- A perfluoroalkenyl chain (C8–14) with a terminal double bond.

- A hydroxyethyl-dimethylammonium group.

- A chloride counterion.

These features make it suitable for industrial applications like coatings, firefighting foams, and specialty surfactants.

Properties

CAS No. |

94087-21-5 |

|---|---|

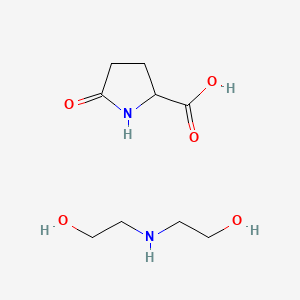

Molecular Formula |

C9H18N2O5 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C4H11NO2/c7-4-2-1-3(6-4)5(8)9;6-3-1-5-2-4-7/h3H,1-2H2,(H,6,7)(H,8,9);5-7H,1-4H2 |

InChI Key |

YMQMGKYFMSBEMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 301-914-5 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal results.

Chemical Reactions Analysis

Einecs 301-914-5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 301-914-5 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to understand its effects on living organisms.

Mechanism of Action

The mechanism of action of Einecs 301-914-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological changes within the organism .

Comparison with Similar Compounds

Table 1: Structural Comparison of EINECS 301-914-5 and Analogs

| EINECS No. | Compound Name | Key Structural Differences |

|---|---|---|

| 301-914-5 | (Hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl) ammonium chlorides | Reference compound |

| 91081-09-3 | (Hydroxyethyl)dimethyl(g-w-perfluoro-C8-14-b-alkenyl) ammonium chlorides | Terminal double bond position (β vs. α) |

| 92129-34-5 | (Hydroxyethyl)dimethyl(g-w-perfluoro-C8-14-b-alkenyl) ammonium methyl sulfates | Counterion: Methyl sulfate replaces chloride |

Key Observations :

- EINECS 91081-09-3 differs in the position of the double bond (β vs. α in 301-914-5), which may alter reactivity and surfactant behavior .

- EINECS 92129-34-5 substitutes chloride with methyl sulfate, enhancing solubility in polar solvents but reducing stability under acidic conditions .

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Analogs

| Property | This compound | EINECS 91081-09-3 | EINECS 92129-34-5 |

|---|---|---|---|

| Molecular Weight | ~800–1200 g/mol | ~800–1200 g/mol | ~850–1250 g/mol |

| log P (octanol/water) | 2.5–3.2 | 2.4–3.1 | 2.0–2.5 |

| Water Solubility | 0.05–0.1 mg/mL | 0.06–0.12 mg/mL | 0.5–1.2 mg/mL |

| Thermal Stability | Stable up to 300°C | Stable up to 280°C | Stable up to 250°C |

Key Observations :

- Methyl sulfate (92129-34-5) increases water solubility due to higher polarity but lowers thermal stability compared to chloride .

- Double bond position (91081-09-3) minimally affects log P but may influence micelle formation kinetics .

Toxicological and Environmental Profiles

Table 3: Toxicological Data (Predicted via Read-Across Models)

| Parameter | This compound | EINECS 92129-34-5 |

|---|---|---|

| Biodegradability | Low (persistent) | Low (persistent) |

| Bioaccumulation | High (log P >3) | Moderate (log P ~2.5) |

| CYP Inhibition | CYP1A2 inhibitor | No significant inhibition |

Key Observations :

- All analogs exhibit low biodegradability, typical of perfluorinated compounds.

Q & A

Q. How can researchers balance hypothesis-driven and exploratory approaches when investigating novel applications of this compound?

- Methodological Answer: Adopt a tiered strategy: start with hypothesis-driven assays (e.g., target-specific inhibition) and transition to high-throughput screening (HTS) for unbiased discovery. Use cluster analysis to prioritize hits and apply systems biology frameworks to contextualize findings. Pre-register exploratory hypotheses to minimize bias .

Q. Notes for Implementation

- Data Presentation : Follow journal-specific guidelines for tables/figures, emphasizing clarity and avoiding redundancy (e.g., present trends graphically, with raw data in supplements) .

- Ethical Compliance : Address reproducibility and ethical considerations explicitly in methods, citing institutional review protocols where applicable .

- Literature Synthesis : Use systematic review principles (PRISMA) to contextualize findings, highlighting gaps and contradictions in existing literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.